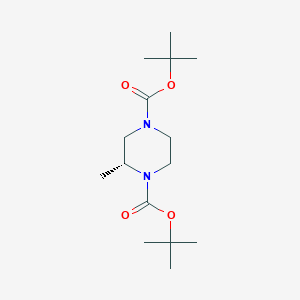

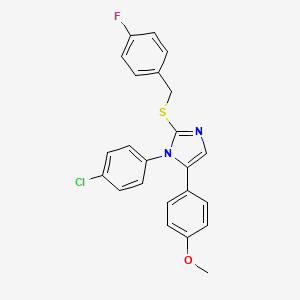

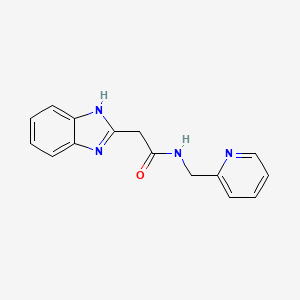

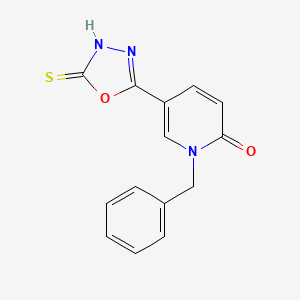

![molecular formula C21H17BrFN3O2S2 B2727524 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 850915-90-1](/img/structure/B2727524.png)

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

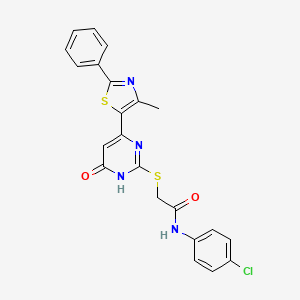

The compound “2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds are important pharmacophores in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. An efficient approach to quinazolin-4(3H)-ones, which are structurally similar to the target compound, was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation . Another synthesis method involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Applications De Recherche Scientifique

Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A key study highlights the synthesis of classical and nonclassical analogs related to the compound, identifying them as potent dual inhibitors of human TS and DHFR. The classical analog demonstrated remarkable inhibitory potency, making it a significant focus for antitumor agent development. These findings underscore the compound's potential in cancer therapy, particularly in targeting enzymes essential for DNA synthesis and repair (Gangjee et al., 2008).

Central Nervous System Depressant Activity

Another aspect of research on derivatives of this compound explores their potential as central nervous system depressants. Synthesis and evaluation of certain derivatives have shown marked sedative actions, indicating their applicability in treating conditions associated with CNS hyperactivity (Manjunath et al., 1997).

Anticonvulsant Agents

Further research into the compound's derivatives examines their use as anticonvulsants. The synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides and their evaluation against seizures in rats revealed moderate anticonvulsant activity. This opens up avenues for developing new treatments for epilepsy and related disorders (Severina et al., 2020).

Anticancer Agents

Another significant area of application is in the synthesis of fluorinated coumarin–pyrimidine hybrids as potent anticancer agents. These compounds have shown significant cytotoxicity against various cancer cell lines, indicating the potential for developing new cancer therapies (Hosamani et al., 2015).

Antimicrobial Profile

The compound and its derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of new Schiff bases and Thiazolidinone derivatives from related compounds have shown promising antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Fuloria et al., 2014).

Propriétés

IUPAC Name |

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrFN3O2S2/c22-14-3-7-16(8-4-14)26-20(28)19-17(9-10-29-19)25-21(26)30-12-18(27)24-11-13-1-5-15(23)6-2-13/h1-8H,9-12H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEZJVLILAHGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrFN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2727451.png)

![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2727455.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2727456.png)

![2-(4-chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2727457.png)

![2-(3-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2727459.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid](/img/structure/B2727460.png)